4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Description

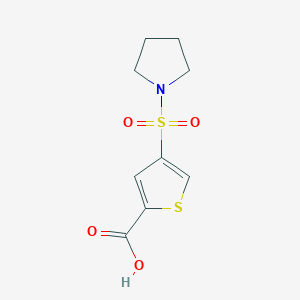

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (CAS: 446029-57-8) is a thiophene derivative with a molecular formula of C₉H₁₁NO₄S₂ and a molecular weight of 261.32 g/mol . Its structure features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a pyrrolidine sulfonyl moiety. This combination of functional groups confers unique physicochemical properties, including enhanced lipophilicity from the pyrrolidine sulfonyl group and hydrogen-bonding capacity from the carboxylic acid, making it a candidate for medicinal chemistry and drug design.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c11-9(12)8-5-7(6-15-8)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMZBSZJPVHQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of thiophene-2-carboxylic acid exhibit significant anticancer properties. For instance, compounds similar to 4-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A systematic investigation into its derivatives revealed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

1.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Materials Science

2.1 Conductive Polymers

Thiophene derivatives are widely used in the development of conductive polymers due to their ability to form π-conjugated systems. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and photovoltaic devices .

2.2 Sensor Applications

The compound's unique electronic properties also make it a candidate for sensor technology. It can be utilized in the fabrication of sensors for detecting environmental pollutants or biological agents due to its sensitivity to changes in electrical conductivity upon exposure to specific analytes .

Organic Synthesis

3.1 Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including coupling reactions and functional group transformations, to yield more complex molecules with potential therapeutic applications .

3.2 Reaction with Nucleophiles

The compound can react with nucleophiles through its carboxylic acid functional group, facilitating the formation of amides and esters that are valuable intermediates in pharmaceutical synthesis .

Data Table: Summary of Applications

| Application Area | Specific Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Disrupts bacterial cell wall synthesis | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Materials Science | Conductive Polymers | Enhances electrical conductivity |

| Sensor Applications | Sensitive to environmental pollutants | |

| Organic Synthesis | Building Block for Synthesis | Versatile reactions leading to complex molecules |

| Reaction with Nucleophiles | Forms amides and esters as intermediates |

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of thiophene derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound reduced cell viability by over 50% at certain concentrations, suggesting a potent anticancer effect.

Case Study 2: Antimicrobial Testing

In another study, a series of thiophene derivatives were tested against common bacterial strains. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and analogous thiophene derivatives:

Key Observations :

- Aromatic Systems : Benzo[b]thiophene derivatives (e.g., 5-bromo analog) exhibit larger aromatic systems, which may improve target binding but reduce solubility .

- Substituent Effects : Bulky groups (e.g., chlorophenyl in compound 16) enhance anticancer activity but may limit bioavailability .

Antiproliferative Activity

- Thiophene-2-carboxylic acid amides (e.g., T1-T6) demonstrated antiproliferative effects against A431 cells, with T3 (4-methoxyphenylamide) showing notable activity. The correlation between clogP and activity was stronger for thiophene derivatives than furan analogs, suggesting lipophilicity is critical .

Antimicrobial and Antioxidant Activity

- Thiophene-2-carboxylic acid amides with isopropylamine side chains exhibited lower MIC values (better antimicrobial potency) than ethyl or propyl analogs, highlighting the role of substituent position .

- Bis-aryloxy thiophene derivatives (e.g., compound 10) showed moderate antioxidant activity, though less potent than ascorbic acid .

Anticancer Activity

- Pyrrolo-pyrimidine-thiophene hybrids (e.g., compound 16) outperformed doxorubicin in cytotoxicity, likely due to dual targeting of DNA and enzyme pathways .

Structure-Activity Relationship (SAR) Insights

Lipophilicity and Bioavailability :

- The pyrrolidine sulfonyl group increases clogP , which may improve blood-brain barrier penetration but could reduce aqueous solubility .

- Bulky substituents (e.g., chlorophenyl in compound 16) enhance target binding but may require formulation optimization for delivery .

Electronic Effects :

- Electron-withdrawing groups (e.g., sulfonyl) in the target compound could stabilize the molecule in acidic environments, enhancing metabolic stability .

Heterocyclic Modifications :

- Fused systems (e.g., benzo[b]thiophene) improve planar stacking with biological targets but increase molecular weight and synthetic complexity .

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid, identified by its CAS number 446029-57-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁NO₄S₂

- Molecular Weight : 261.32 g/mol

- CAS Number : 446029-57-8

The compound exhibits various biological activities, primarily attributed to its thiophene and pyrrolidine moieties, which have been associated with multiple pharmacological effects:

- Antiviral Activity : Research indicates that thiophene derivatives can inhibit viral replication. Specifically, compounds similar to this compound have shown efficacy against Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral RNA replication .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines .

- Anticonvulsant Properties : Some derivatives of thiophene have demonstrated anticonvulsant effects, suggesting that this compound might also exhibit similar activity through modulation of neurotransmitter systems .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

- A study highlighted the ability of thiazole-bearing molecules to act as potent inhibitors of HCV polymerase, emphasizing the importance of structural components similar to those in this compound .

- Another research effort focused on the anticancer potential of thiophene derivatives, revealing that certain modifications could lead to significant growth inhibition in colorectal and epidermoid carcinoma cell lines .

Case Studies

- HCV Inhibition : In a study conducted on Huh-7 cells, compounds structurally related to this compound were found to effectively inhibit HCV replication, with IC₅₀ values indicating potent antiviral activity .

- Cytotoxicity Evaluation : A comparative analysis of various thiophene derivatives showed that some exhibited IC₅₀ values less than those of standard anticancer drugs like doxorubicin, suggesting promising therapeutic potential for further development .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Sulfonation of the thiophene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group.

- Step 2 : Coupling with pyrrolidine via nucleophilic substitution (e.g., using DMF as a solvent and triethylamine as a base at 60–80°C).

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., using NaOH/EtOH under reflux).

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., Lewis acids like AlCl₃) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry of sulfonyl and pyrrolidine groups (e.g., ¹H NMR chemical shifts at δ 2.8–3.2 ppm for pyrrolidine protons).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 285 [M+H]⁺).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for solid-state stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in thiophene-sulfonyl derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Sulfonyl Group Position : Derivatives with sulfonyl groups at the 4-position (vs. 3- or 5-) show enhanced enzyme inhibition due to optimal steric alignment with target pockets (e.g., DYRK1A kinase inhibition in ).

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size improves membrane permeability but reduces metabolic stability compared to bulkier amines .

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate via enzymatic assays (IC₅₀ determination) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency) be resolved?

- Data Reconciliation Strategies :

- Assay Variability : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays per ).

- Structural Confounders : Compare substituent effects (e.g., electron-withdrawing groups on the thiophene ring enhance anticancer activity but reduce antimicrobial potency, as seen in and ).

Q. What strategies are effective for improving aqueous solubility without compromising target binding?

- Approaches :

- Prodrug Design : Convert the carboxylic acid to a methyl ester (hydrolyzed in vivo) or incorporate PEGylated side chains.

- Co-crystallization : Use co-solvents (e.g., cyclodextrins) during formulation.

- SAR Balancing : Introduce polar groups (e.g., hydroxyl) on the pyrrolidine ring while retaining sulfonyl-thiophene pharmacophore .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate dual inhibitory activity (e.g., kinase and COX-2)?

- Protocol :

- Dose Range : Test 10⁻⁶ to 10⁻³ M concentrations in triplicate.

- Controls : Include staurosporine (kinase inhibitor) and celecoxib (COX-2 inhibitor) as benchmarks.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and assess selectivity via ratio of IC₅₀ values .

Q. What computational tools are recommended for predicting metabolic stability of thiophene derivatives?

- Tools :

- ADMET Predictors : Use SwissADME or pkCSM to estimate CYP450 metabolism and half-life.

- Metabolic Hotspot Mapping : Identify vulnerable sites (e.g., sulfonyl group) via MetaSite software.

- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.